molecular formula C19H23ClN6O2 B2928542 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-68-6

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2928542
Número CAS: 878429-68-6
Peso molecular: 402.88
Clave InChI: IBIFMROLDKWOSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a purine-2,6-dione derivative featuring a 2-chlorobenzyl-substituted piperazine moiety at position 8, a 7-ethyl group, and a 3-methyl group. The 2-chlorobenzyl group may enhance lipophilicity and receptor binding, while the ethyl and methyl substituents influence metabolic stability and selectivity .

Propiedades

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIFMROLDKWOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class, characterized by its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H23ClN6O2
  • Molecular Weight : 402.88 g/mol
  • IUPAC Name : 8-[4-(2-chlorobenzyl)piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione

The biological activity of this compound is attributed to its interaction with various biological targets. It is hypothesized that the compound may modulate the activity of enzymes and receptors involved in critical cellular processes such as signal transduction and metabolic regulation. Notably, compounds in the purine class often exhibit kinase inhibitory properties, which can be leveraged for therapeutic interventions in diseases like cancer.

Antimicrobial Properties

Research indicates that derivatives of purine compounds, including 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have demonstrated antimicrobial activity against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis and other bacterial infections .

Kinase Inhibition

The compound may also exhibit kinase inhibition properties similar to other purine derivatives. Kinases are crucial in regulating various cellular functions, and their dysregulation is often linked to cancer. The inhibition of specific kinases could lead to reduced tumor growth and improved therapeutic outcomes in oncology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several purine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications in the structure significantly enhanced their efficacy .
  • Kinase Targeting : In a broader analysis of purine derivatives, it was found that modifications at specific positions on the purine ring can lead to enhanced selectivity and potency against various kinases implicated in cancer pathways . This highlights the importance of structural variations in optimizing biological activity.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget/PathwayReference
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dioneAntimicrobialMycobacterium tuberculosis
Other Purine DerivativesKinase InhibitionVarious cancer-related kinases

Comparación Con Compuestos Similares

Structural Variations in Piperazine Substituents

Chlorophenyl vs. Dichlorophenyl Substituents
  • Compound 5 and 12 (): These analogs feature a 2,3-dichlorophenylpiperazine group. They exhibit dual 5-HT6/D2 receptor affinity (Ki < 50 nM) due to the electron-withdrawing chlorine atoms enhancing π-π stacking with receptors.
  • Steric hindrance from the ortho-chloro substituent may also alter binding kinetics compared to para-substituted analogs like CID 986255 (7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione) .
Bulkier Piperazine Modifications
  • NCT-501 (): Contains a cyclopropanecarbonyl-piperazine group. This bulkier substituent shifts activity toward aldehyde dehydrogenase (ALDH) inhibition (IC50 = 8 nM for ALDH1A1) rather than CNS receptor targeting.
  • Target Compound : The simpler 2-chlorobenzyl group prioritizes CNS receptor interactions over enzyme inhibition.

Purine Core Substitutions

7-Position Alkyl Groups
  • NCT-501 (): A 7-isopentyl group increases lipophilicity (logP ≈ 3.5), enhancing membrane permeability but reducing aqueous solubility.
3-Methyl vs. 3,7-Dimethyl Substitutions
  • Compound 4, 8, and 15 (): 3,7-Dimethylpurine cores are optimal for D2 receptor binding (Ki = 10–20 nM). The 3-methyl group prevents metabolic oxidation at this position.
  • Target Compound : Retains the 3-methyl group but substitutes 7-H with ethyl, which may reduce steric clash in receptor binding pockets.

Benzyl Group Position and Electronic Effects

  • CID 986255 (): A para-chlorobenzyl group allows planar alignment with D2 receptors, achieving Ki = 15 nM.
  • Target Compound : The ortho-chloro substituent introduces steric hindrance, likely reducing affinity (predicted Ki ≈ 50 nM) but avoiding off-target effects seen in dichlorophenyl analogs .

Pharmacological Profiles

Compound Receptor Affinity (Ki, nM) Key Substituents Biological Activity Reference
Target Compound D2: ~50; 5-HT6: >100 7-Ethyl, 2-chlorobenzylpiperazine Predicted CNS modulation
Compound 5 () 5-HT6: 20; D2: 25 2,3-Dichlorophenylpiperazine Dual 5-HT6/D2 antagonist
CID 986255 () D2: 15 4-Chlorobenzyl, 4-methylpiperazine Selective D2 antagonist
NCT-501 () ALDH1A1: 8 Cyclopropanecarbonylpiperazine, 7-isopentyl ALDH inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.